

Synthesis and Application of Novel RNF114-Recruiting PROTACs: Application Notes and Protocols

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Compound of Interest

Compound Name: *RNF114 ligand 1*

Cat. No.: *B2754916*

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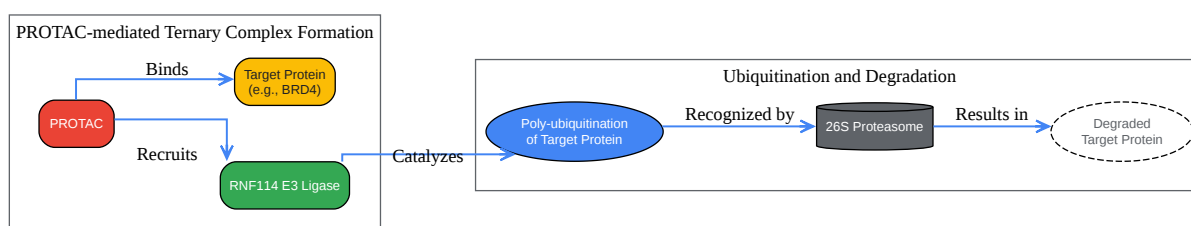
Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This is achieved by co-opting the cell's own ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

This document provides detailed protocols for the synthesis, characterization, and cellular evaluation of novel PROTACs that recruit the E3 ubiquitin ligase RNF114. The natural product nimbolide and the synthetic ligand EN219 have been identified as covalent recruiters of RNF114 and have been successfully incorporated into PROTACs to degrade high-value therapeutic targets such as BRD4 and BCR-ABL.^{[1][2][3][4]}

Mechanism of Action of RNF114-Recruiting PROTACs

RNF114-recruiting PROTACs operate by inducing the proximity of the target protein to the RNF114 E3 ligase. The RNF114 ligand portion of the PROTAC covalently binds to a cysteine residue in RNF114.[5][6] Simultaneously, the POI-binding ligand attaches to the target protein. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with RNF114 to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.



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PROTAC-induced protein degradation pathway.

Data Presentation: Degradation Activity of RNF114-Recruiting PROTACs

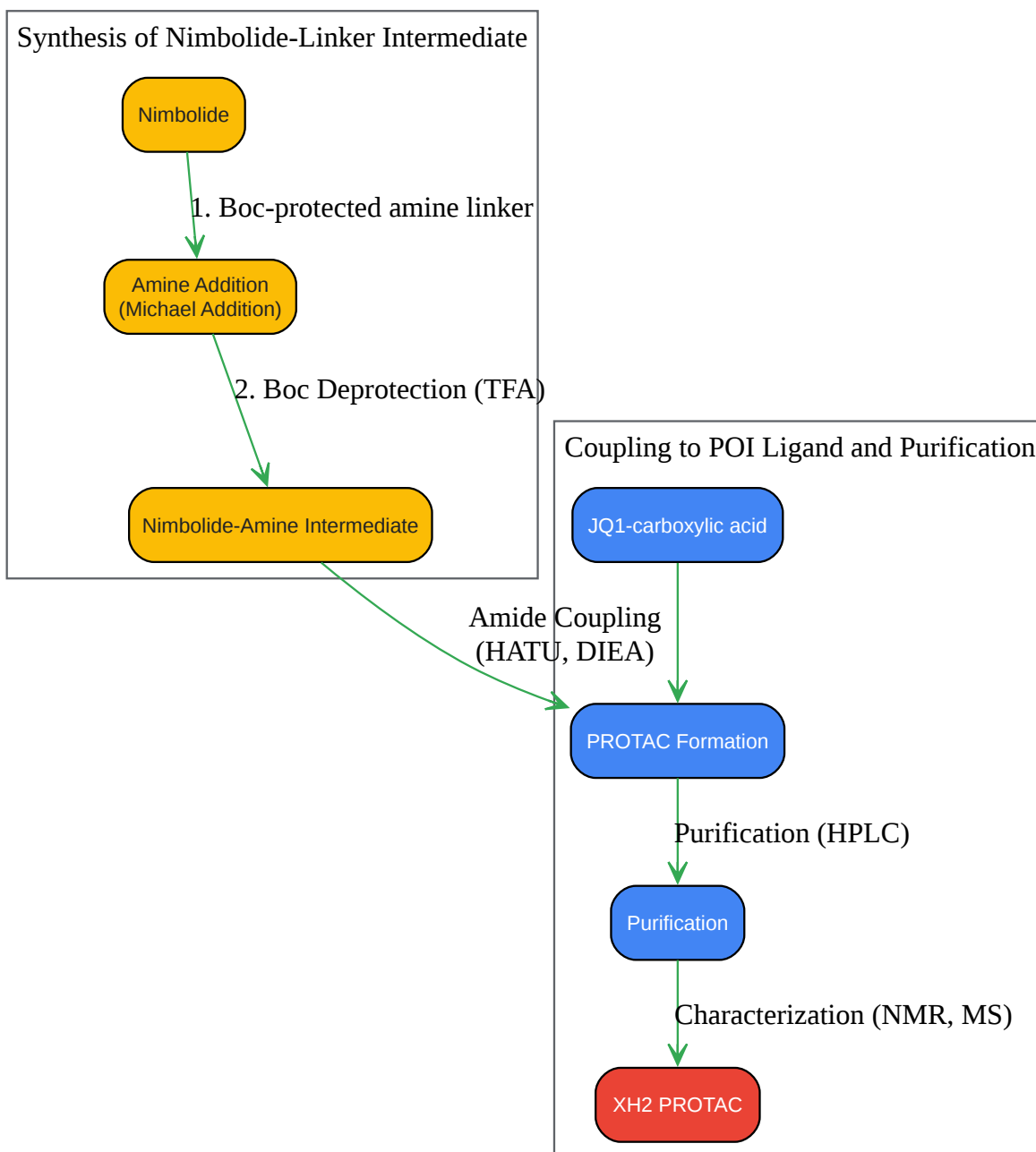
The efficacy of RNF114-recruiting PROTACs is typically quantified by their ability to induce the degradation of the target protein in cellular assays. Key parameters include the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).

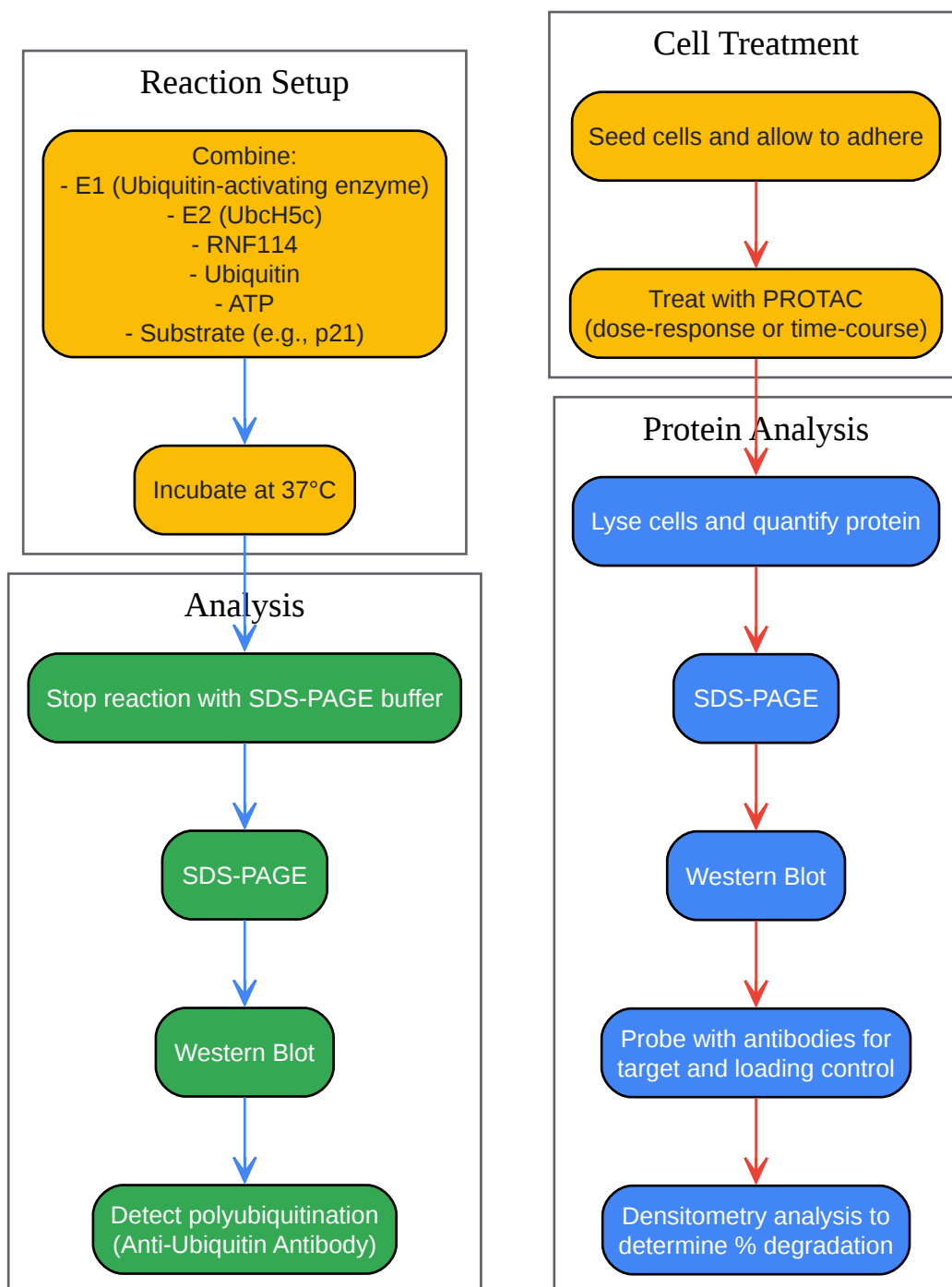
PROTAC Name	RNF114 Ligand	POI Ligand	Target Protein	Cell Line	DC50	Dmax	Reference
XH2	Nimbolide	JQ1	BRD4	231MFP	~250 nM	>80%	[5]
ML 2-14	EN219	JQ1	BRD4 (long isoform)	231MFP	36 nM	>90%	[7]
ML 2-14	EN219	JQ1	BRD4 (short isoform)	231MFP	14 nM	>90%	[7]
ML 2-23	EN219	Dasatinib	BCR-ABL	K562	~1 μ M	>80%	[7]

Experimental Protocols

Protocol 1: Synthesis of a Novel RNF114-Recruiting PROTAC (XH2: Nimbolide-JQ1)

This protocol describes the synthesis of XH2, a PROTAC composed of the RNF114 recruiter nimbolide and the BRD4 inhibitor JQ1.[5]





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